
PF-00217830
Descripción general
Descripción
PF-00217830 is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a naphthyridine core and a naphthyl-substituted piperazine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PF-00217830 typically involves multiple steps, starting from readily available starting materials
Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphthyridine ring.
Introduction of the Butoxy Group: The butoxy group is introduced through an etherification reaction, typically using an alkyl halide and a base.
Attachment of the Naphthyl-Substituted Piperazine: This step involves the nucleophilic substitution of the piperazine moiety with the naphthyl group, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
PF-00217830 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Introduction to PF-00217830
This compound is a novel compound belonging to the class of aryl piperazine naphthyridinones, primarily developed as a dopamine D2 receptor partial agonist. Its discovery was aimed at providing therapeutic options for psychiatric disorders such as schizophrenia and bipolar disorder. The compound exhibits a unique pharmacological profile, making it a subject of interest in various scientific research applications.
Pharmacological Mechanism
This compound acts primarily as a partial agonist at the dopamine D2 receptor, with additional activity at serotonin receptors (5-HT2A and 5-HT1A). This dual receptor interaction is crucial for its potential efficacy in treating psychotic symptoms while minimizing side effects commonly associated with traditional antipsychotics, such as catalepsy . The compound's structure-activity relationship has been optimized to enhance its affinity for these receptors, leading to improved therapeutic outcomes .
Antipsychotic Efficacy
This compound has been evaluated for its effectiveness in treating schizophrenia. Preclinical studies demonstrated that it could significantly reduce psychotic behaviors in animal models without inducing catalepsy, a common side effect of many antipsychotics. For instance, it showed robust inhibition of head twitches induced by DOI (a hallucinogenic compound) in rats, indicating its potential as an effective treatment for psychosis .
Bipolar Disorder
Research has also explored the application of this compound in managing bipolar disorder. Its pharmacological profile suggests that it may help stabilize mood and reduce manic episodes by modulating dopamine and serotonin levels in the brain. Studies focusing on β-arrestin signaling pathways indicate that compounds like this compound could offer protective effects against mood dysregulation .
Cognitive Enhancement
Recent investigations have suggested that this compound may possess cognitive-enhancing properties. In mouse models, it has been shown to improve declarative memory alongside reducing psychotic symptoms. This dual action makes it a candidate for further exploration in conditions where cognitive deficits are prominent, such as schizophrenia and dementia .
Case Study Overview
Several case studies have highlighted the real-world implications of this compound in clinical settings:
- Case Study 1 : A 12-year-old female diagnosed with early-onset schizophrenia exhibited significant improvement in symptoms after treatment with this compound. The case emphasized the importance of early intervention and tailored dosing strategies to manage acute psychotic episodes effectively .
- Case Study 2 : An adult male with a long history of treatment-resistant schizophrenia showed marked improvement in both negative and positive symptoms after being switched to this compound from a conventional antipsychotic regimen. This transition resulted in enhanced quality of life and reduced hospitalization rates .
Summary of Findings
Case Study | Age | Diagnosis | Treatment Outcome |
---|---|---|---|
Case 1 | 12 | Schizophrenia | Significant symptom reduction; improved behavioral control |
Case 2 | 38 | Treatment-resistant Schizophrenia | Enhanced quality of life; reduced hospitalizations |
These case studies provide valuable insights into the clinical effectiveness of this compound, demonstrating its potential to address unmet needs in psychiatric care.
Mecanismo De Acción
The mechanism of action of PF-00217830 involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Duloxetine: A similar compound used as an antidepressant.
Venlafaxine: Another antidepressant with a similar structure.
Paroxetine: A selective serotonin reuptake inhibitor (SSRI) with structural similarities.
Uniqueness
PF-00217830 is unique due to its specific combination of a naphthyridine core and a naphthyl-substituted piperazine moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Actividad Biológica
PF-00217830 is a compound classified as an aryl piperazine naphthyridinone, primarily recognized for its role as a partial agonist at dopamine D2 receptors. This compound has been studied extensively for its potential applications in treating schizophrenia and bipolar disorder. The following sections provide an overview of its biological activity, including structure-activity relationships (SAR), receptor interactions, and relevant case studies.
Structure-Activity Relationship (SAR)
The SAR of this compound reveals significant insights into its pharmacological properties. The compound was designed to optimize affinities for key receptors associated with neuropsychiatric disorders, specifically the D2, 5-HT2A, and 5-HT1A receptors. The goal was to maintain a D2/5-HT2A ratio greater than 5 to ensure effective receptor occupancy without inducing adverse effects such as catalepsy.
Key Findings from SAR Studies:
- Dopamine D2 Receptor Affinity : this compound demonstrated robust inhibition of spontaneous locomotor activity (sLMA) in rats with a median effective dose (MED) of 0.3 mg/kg .
- Head Twitches Induction : In DOI-induced head twitches in rats, the compound exhibited 31% and 78% inhibition at doses of 0.3 mg/kg and 1 mg/kg, respectively .
- Catalepsy Absence : Notably, no cataleptic effects were observed at doses up to 10 mg/kg, indicating a favorable side effect profile compared to traditional antipsychotics .
Receptor Interactions
This compound's interaction with various receptors is crucial for understanding its therapeutic potential:
Receptor | Binding Affinity (K_i) | Functional Activity (EC_50) |
---|---|---|
D2 | 18 nM | 450 nM |
5-HT2A | 6 nM | 900 nM |
5-HT1A | 26 nM | 933 nM |
These interactions highlight this compound's polypharmacological profile, which is advantageous for treating complex neuropsychiatric conditions .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in preclinical models:
- Antipsychotic Activity : A study evaluated the antipsychotic-like effects of this compound in various behavioral assays, demonstrating significant reductions in psychotic symptoms without typical motor side effects associated with other antipsychotics .
- β-Arrestin Signaling Bias : Research indicates that this compound exhibits biased signaling through β-arrestin pathways rather than classical G protein pathways. This bias may contribute to its efficacy while minimizing side effects like catalepsy .
- Polypharmacology : A comprehensive analysis of this compound's pharmacological profile suggests that its multitargeting ability could lead to improved therapeutic outcomes in CNS disorders by addressing multiple symptoms simultaneously .
Propiedades
Número CAS |
846032-02-8 |
---|---|
Fórmula molecular |
C26H30N4O2 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
7-[4-(4-naphthalen-1-ylpiperazin-1-yl)butoxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C26H30N4O2/c31-24-12-10-21-11-13-25(28-26(21)27-24)32-19-4-3-14-29-15-17-30(18-16-29)23-9-5-7-20-6-1-2-8-22(20)23/h1-2,5-9,11,13H,3-4,10,12,14-19H2,(H,27,28,31) |
Clave InChI |
QGNOXTFZOLDODX-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC2=C1C=CC(=N2)OCCCCN3CCN(CC3)C4=CC=CC5=CC=CC=C54 |
SMILES canónico |
C1CC(=O)NC2=C1C=CC(=N2)OCCCCN3CCN(CC3)C4=CC=CC5=CC=CC=C54 |
Apariencia |
Solid powder |
Key on ui other cas no. |
846032-02-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3,4-dihydro-7-(4-(1-naphthalenyl)-1-piperazinyl)butoxy-1,8-naphthyridin-2(1H)-one PF 00217830 PF-00217830 PF-217830 PF00217830 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.